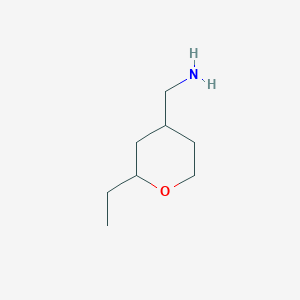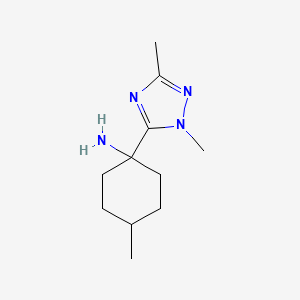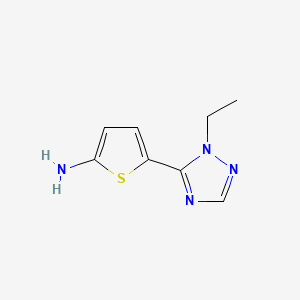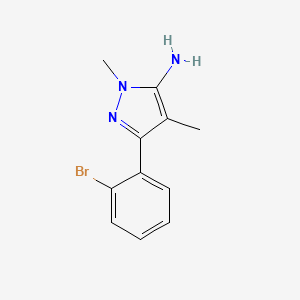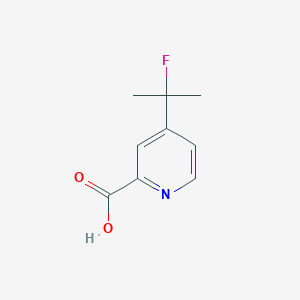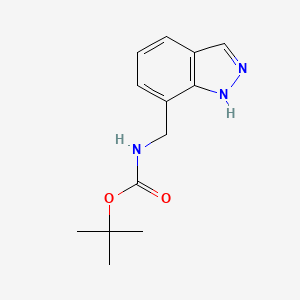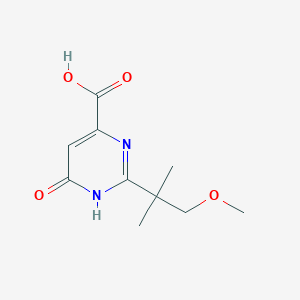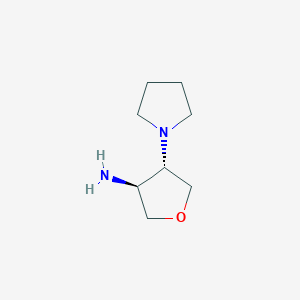
(3S,4S)-4-pyrrolidin-1-yloxolan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S)-4-pyrrolidin-1-yloxolan-3-amine is a chiral compound featuring a pyrrolidine ring fused to an oxolane ring with an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-pyrrolidin-1-yloxolan-3-amine typically involves the use of enantioselective methods to ensure the correct stereochemistry. One common approach is the chemoenzymatic synthesis, which involves the use of lipase-mediated resolution protocols. For instance, starting from commercially available diallylamine, the synthesis can proceed through ring-closing metathesis (RCM) followed by SN2 displacement reactions .
Industrial Production Methods
Industrial production methods for this compound are less documented in the literature. large-scale synthesis would likely involve optimizing the chemoenzymatic methods for higher yields and purity, possibly incorporating continuous flow techniques to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(3S,4S)-4-pyrrolidin-1-yloxolan-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as peroxycarboxylic acids.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group.
Common Reagents and Conditions
Oxidation: Peroxycarboxylic acids like mCPBA are often used under mild conditions.
Reduction: LiAlH4 in anhydrous ether is a typical setup for reduction reactions.
Substitution: Nucleophiles such as alkyl halides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides, while reduction can yield alcohols or amines.
Aplicaciones Científicas De Investigación
(3S,4S)-4-pyrrolidin-1-yloxolan-3-amine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials with specific chiral properties.
Mecanismo De Acción
The mechanism by which (3S,4S)-4-pyrrolidin-1-yloxolan-3-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- (3R,4S)-3-methoxy-4-methylaminopyrrolidine
- (3S,4R)-3-hydroxy-4-methyloctanoic acid
Uniqueness
(3S,4S)-4-pyrrolidin-1-yloxolan-3-amine stands out due to its specific stereochemistry, which imparts unique reactivity and binding properties. This makes it particularly valuable in applications requiring high enantioselectivity and specificity .
Propiedades
Fórmula molecular |
C8H16N2O |
|---|---|
Peso molecular |
156.23 g/mol |
Nombre IUPAC |
(3S,4S)-4-pyrrolidin-1-yloxolan-3-amine |
InChI |
InChI=1S/C8H16N2O/c9-7-5-11-6-8(7)10-3-1-2-4-10/h7-8H,1-6,9H2/t7-,8-/m1/s1 |
Clave InChI |
MPUPFMVCVAXZKQ-HTQZYQBOSA-N |
SMILES isomérico |
C1CCN(C1)[C@@H]2COC[C@H]2N |
SMILES canónico |
C1CCN(C1)C2COCC2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-cyclobutyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazinedihydrochloride](/img/structure/B13636630.png)
